molecular formula C22H22FN3O3S B2966799 (4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone CAS No. 1357783-61-9

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2966799
CAS RN: 1357783-61-9
M. Wt: 427.49
InChI Key: VDDFPQXRVVZMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an amino group, a quinolinyl group, a thiomorpholino group, and methoxy groups attached to a phenyl ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving various types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. For instance, the amino group might participate in acid-base reactions, and the phenyl ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined experimentally .

Scientific Research Applications

Fluorogenic Labeling for Amino Acids Analysis

Phanquinone as a Fluorogenic Labeling Reagent : The application of 4,7-Phenanthroline-5,6-dione (phanquinone) in pre-column derivatization showcases the utility of fluorogenic labeling reagents in the quality control of amino acids in pharmaceuticals. This method employs HPLC-fluorescence determination, offering an alternative to traditional methods like o-phthaldialdehyde (OPA) derivatization, with the advantage of more stable derivatives and the absence of fluorescent degradation products (Gatti et al., 2004).

Antitumor Activity

Antitumor Activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl Compounds : The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its preliminary biological tests revealed distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. This finding underscores the potential of such compounds in antitumor applications, indicating their relevance in cancer research (Tang & Fu, 2018).

Novel Fluorophores for Biomedical Analysis

Characteristics of 6-Methoxy-4-Quinolone as a Novel Fluorophore : The development of 6-methoxy-4-quinolone (6-MOQ) introduces a novel fluorophore with strong fluorescence and a large Stokes' shift, suitable for biomedical analysis. Its robustness across a wide pH range and stability against light and heat make it a promising candidate for fluorescent labeling in aqueous media (Hirano et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, it would depend on its target in the body .

Safety and Hazards

Without specific information, it’s hard to determine the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its efficacy and safety .

properties

IUPAC Name

[4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)3-4-20(18)24-13-19(21)22(27)26-5-7-30-8-6-26/h3-4,9-13H,5-8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDFPQXRVVZMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

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